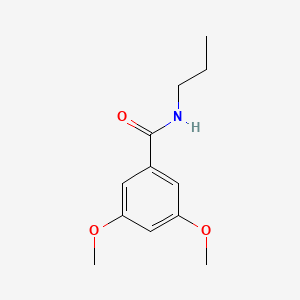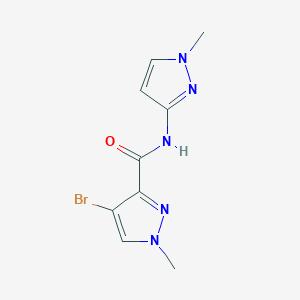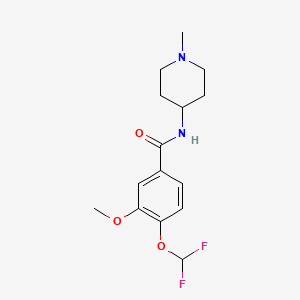![molecular formula C26H22N2O5 B14931799 Methyl 4,5-dimethoxy-2-{[(2-phenylquinolin-4-yl)carbonyl]amino}benzoate](/img/structure/B14931799.png)
Methyl 4,5-dimethoxy-2-{[(2-phenylquinolin-4-yl)carbonyl]amino}benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4,5-dimethoxy-2-{[(2-phenyl-4-quinolyl)carbonyl]amino}benzoate is a complex organic compound that features a quinoline moiety attached to a benzoate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,5-dimethoxy-2-{[(2-phenyl-4-quinolyl)carbonyl]amino}benzoate typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through a Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-keto ester.
Esterification: The benzoic acid derivative is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Coupling Reaction: The quinoline moiety is then coupled with the benzoate ester through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the esterification and coupling steps, as well as advanced purification techniques like recrystallization and chromatography.
化学反应分析
Types of Reactions
Methyl 4,5-dimethoxy-2-{[(2-phenyl-4-quinolyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the quinoline moiety can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
Methyl 4,5-dimethoxy-2-{[(2-phenyl-4-quinolyl)carbonyl]amino}benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting quinoline-binding sites.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used to study the interactions of quinoline derivatives with biological macromolecules.
作用机制
The mechanism of action of methyl 4,5-dimethoxy-2-{[(2-phenyl-4-quinolyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate into DNA, affecting its replication and transcription. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
相似化合物的比较
Similar Compounds
- Methyl 4,5-dimethoxy-2-{[(2-methyl-3-furoyl)amino]phenyl}ethylcarbamate
- Methyl 4,5-dimethoxy-2-{[morpholin-4-yl(phenyl)acetyl]amino}benzoate
Uniqueness
Methyl 4,5-dimethoxy-2-{[(2-phenyl-4-quinolyl)carbonyl]amino}benzoate is unique due to its specific quinoline moiety, which imparts distinct biological activity and chemical reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
属性
分子式 |
C26H22N2O5 |
|---|---|
分子量 |
442.5 g/mol |
IUPAC 名称 |
methyl 4,5-dimethoxy-2-[(2-phenylquinoline-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C26H22N2O5/c1-31-23-14-19(26(30)33-3)22(15-24(23)32-2)28-25(29)18-13-21(16-9-5-4-6-10-16)27-20-12-8-7-11-17(18)20/h4-15H,1-3H3,(H,28,29) |
InChI 键 |
GKKVKEKJCBVXJU-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


methanone](/img/structure/B14931720.png)
![2-[(3-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14931728.png)
![6-[(2,6-Diethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14931734.png)

![1-(Pyridin-4-ylmethyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B14931755.png)

![3-(2-chlorophenyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B14931766.png)
![N,N-dicyclohexylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14931776.png)


![(2Z,5E)-2,5-bis[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]cyclopentanone](/img/structure/B14931793.png)
![6-{[4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14931804.png)
![[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(3-methoxyphenoxy)methyl]phenyl}methanone](/img/structure/B14931807.png)

